molecular formula C19H19BrN2O4 B267477 2-(4-bromophenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]acetamide

2-(4-bromophenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]acetamide

Número de catálogo B267477
Peso molecular: 419.3 g/mol
Clave InChI: KMWSXDZGRDWFCU-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-(4-bromophenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]acetamide, also known as BMS-986165, is a small molecule inhibitor that targets the TYK2 protein. TYK2 is a member of the Janus kinase (JAK) family, which plays a critical role in the immune system. Inhibition of TYK2 has been shown to have potential therapeutic benefits in the treatment of various autoimmune disorders.

Mecanismo De Acción

2-(4-bromophenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]acetamide specifically targets the TYK2 protein, which is involved in the signaling pathway of various cytokines, including IL-12, IL-23, and Type I interferons. Inhibition of TYK2 leads to a reduction in the production of pro-inflammatory cytokines, which in turn reduces inflammation.
Biochemical and physiological effects:
2-(4-bromophenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]acetamide has been shown to have a selective inhibitory effect on TYK2, with minimal effects on other members of the JAK family. This selectivity reduces the risk of off-target effects and toxicity. In preclinical studies, 2-(4-bromophenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]acetamide has been shown to reduce inflammation and improve disease symptoms in various autoimmune disease models.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One advantage of 2-(4-bromophenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]acetamide is its selectivity for TYK2, which reduces the risk of off-target effects and toxicity. However, its potency and efficacy may vary depending on the disease model and the stage of disease progression. Additionally, further studies are needed to determine the optimal dosage and treatment duration for 2-(4-bromophenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]acetamide.

Direcciones Futuras

For 2-(4-bromophenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]acetamide include clinical trials to evaluate its safety and efficacy in humans with autoimmune diseases. Additionally, further studies are needed to determine the optimal dosage and treatment duration for 2-(4-bromophenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]acetamide in various disease models. Finally, the potential for combination therapy with other immunomodulatory agents should be explored to maximize therapeutic benefits.

Métodos De Síntesis

The synthesis of 2-(4-bromophenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]acetamide involves a multi-step process starting from commercially available starting materials. The first step involves the conversion of 4-bromoanisole to 4-bromo-phenol, which is then converted to 4-bromo-phenylacetic acid. The acid is then coupled with 3-(4-morpholinylcarbonyl)aniline to produce the final product, 2-(4-bromophenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]acetamide.

Aplicaciones Científicas De Investigación

2-(4-bromophenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]acetamide has been extensively studied in preclinical models of various autoimmune diseases, including psoriasis, inflammatory bowel disease, and lupus. In these models, 2-(4-bromophenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]acetamide has been shown to reduce inflammation and improve disease symptoms.

Propiedades

Nombre del producto

2-(4-bromophenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]acetamide

Fórmula molecular

C19H19BrN2O4

Peso molecular

419.3 g/mol

Nombre IUPAC

2-(4-bromophenoxy)-N-[3-(morpholine-4-carbonyl)phenyl]acetamide

InChI

InChI=1S/C19H19BrN2O4/c20-15-4-6-17(7-5-15)26-13-18(23)21-16-3-1-2-14(12-16)19(24)22-8-10-25-11-9-22/h1-7,12H,8-11,13H2,(H,21,23)

Clave InChI

KMWSXDZGRDWFCU-UHFFFAOYSA-N

SMILES

C1COCCN1C(=O)C2=CC(=CC=C2)NC(=O)COC3=CC=C(C=C3)Br

SMILES canónico

C1COCCN1C(=O)C2=CC(=CC=C2)NC(=O)COC3=CC=C(C=C3)Br

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.